

Application Notes and Protocols for the Abbott Alinity s in Research Settings

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Compound of Interest

Compound Name: Abbott

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the **Abbott** Alinity s system for blood and plasma screening in a research environment. The Alinity s is a high-throughput, automated chemiluminescent microparticle immunoassay (CMIA) system designed for the qualitative and quantitative detection of analytes in human serum and plasma.^{[1][2]} While primarily designed for clinical screening, its robust performance and flexibility make it a valuable tool for various research applications, including biomarker discovery, epidemiological studies, and preclinical and clinical trial sample analysis.

Principle of the Technology

The Alinity s system employs CMIA technology. In a typical assay, paramagnetic microparticles coated with specific antigens or antibodies are combined with the sample. The analyte of interest in the sample binds to these microparticles. Subsequently, an acridinium-labeled conjugate is added, which binds to the captured analyte. After washing steps to remove unbound materials, Pre-Trigger and Trigger solutions are added to initiate a chemiluminescent reaction. The resulting light emission is measured in Relative Light Units (RLUs), which is directly proportional to the amount of analyte present in the sample.^{[3][4][5][6]}

Key Features for Research Applications

The Alinity s system offers several features beneficial for a research setting:

- High Throughput: Capable of running up to 600 tests per hour, enabling efficient screening of large sample cohorts.[7]
- Automation: The system automates sample and reagent handling, incubation, washing, and signal detection, reducing manual labor and improving reproducibility.
- Continuous Access: Samples and reagents can be loaded and unloaded without pausing the instrument, providing flexibility in workflow management.[7]
- User-Defined Assays: The Alinity platform allows for the creation and configuration of user-defined assays, offering the flexibility to develop and run novel immunoassays for research purposes.[8]

Data Presentation: Performance Characteristics

The following tables summarize representative performance data for assays on the Alinity platform. While some data is from the related Alinity i and Alinity c systems, which utilize similar CMIA technology, it provides an indication of the expected performance.

Table 1: Representative Precision of Alinity Immunoassays

Analyte	System	Control Level	Mean Concentration	Within-Run Precision (%CV)	Total Imprecision (%CV)
GP73 (RUO)	Alinity i	Low	-	-	≤3.0
GP73 (RUO)	Alinity i	Medium	-	-	≤3.0
GP73 (RUO)	Alinity i	High	-	-	≤3.0
TSH	Alinity i	1	0.0934 uIU/mL	1.30	1.55
TSH	Alinity i	2	5.7528 uIU/mL	1.26	1.26
TSH	Alinity i	3	29.2811 uIU/mL	1.78	1.99
Total PSA	Alinity i	Low	-	< 5.89	< 4.29
Homocysteine	Alinity i	Low	-	< 5.89	< 4.29

Data for GP73 adapted from a study on a Research Use Only assay.[\[9\]](#) Data for TSH adapted from a performance evaluation of 31 measurands.[\[10\]](#) Data for Total PSA and Homocysteine adapted from a precision study.[\[11\]](#)

Table 2: Representative Linearity of Alinity Immunoassays

Analyte	System	Linear Range	Correlation Coefficient (R ²)
GP73 (RUO)	Alinity i	2.1 - 1000.0 ng/mL	0.9993
31 Analytes (average)	Alinity i	Assay Dependent	> 0.95

Data for GP73 adapted from a study on a Research Use Only assay.[\[9\]](#) Data for 31 analytes adapted from a performance evaluation.[\[10\]](#)

Table 3: Representative Sensitivity of Alinity Immunoassays

Analyte	System	Limit of Quantitation (LoQ)
GP73 (RUO)	Alinity i	0.20 ng/mL (at 20% CV)

Data for GP73 adapted from a study on a Research Use Only assay.[\[9\]](#)

Experimental Protocols

Protocol 1: General Protocol for a Pre-existing Abbott Alinity s Screening Assay

This protocol provides a general workflow for running a commercially available **Abbott Alinity s** assay (e.g., for HBsAg, anti-HCV, etc.) in a research setting. For specific details, always refer to the package insert of the particular assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Sample Preparation:

- Collect whole blood and process to obtain serum or plasma according to standard laboratory procedures.
- Ensure samples are free of fibrin, red blood cells, or other particulate matter.
- If using frozen samples, thaw them completely, mix gently but thoroughly, and centrifuge before use.[\[12\]](#)
- Follow the specimen storage and handling instructions in the specific assay's package insert.[\[3\]](#)[\[4\]](#)[\[5\]](#)

2. Reagent and Consumable Preparation:

- Ensure that the required reagent kits, calibrators, controls, and system solutions (e.g., trigger solution, wash buffer) are loaded on the Alinity s system.
- Check the inventory and expiration dates of all consumables through the system software.

3. System Preparation and Calibration:

- Perform daily maintenance as prompted by the system software.
- If a new lot of reagents is being used, or as required by the assay protocol, perform a calibration.
- Load the calibrators onto the system and initiate the calibration procedure. The system will automatically test the calibrators in triplicate.[5][6]
- Once the calibration is accepted and stored, it is typically valid for a set period (e.g., 14 days).[5][6]

4. Quality Control:

- Run assay controls at the beginning of each run, after a calibration, or as defined by laboratory procedures.
- Control values must fall within the ranges specified in the control package insert to ensure the validity of the run.

5. Sample Analysis:

- Load the research samples onto the Alinity s system.
- Create a worklist in the system software, defining which assays are to be performed on each sample.
- Initiate the sample processing run. The system will automatically perform all assay steps.

6. Data Review and Interpretation:

- Review the results in the system software.
- The system calculates the results based on the ratio of the sample RLU to the cutoff RLU (S/CO).
- For qualitative assays, the results are typically interpreted as nonreactive or reactive based on the S/CO value.

- Export the data for further analysis in your research database.

Protocol 2: Protocol for Developing and Validating a User-Defined Research Immunoassay

This protocol is adapted from the "Alinity c Assay Applications Guide" and provides a framework for developing a custom immunoassay for research purposes on the Alinity s system.[\[8\]](#)

1. Assay Design and Reagent Preparation:

- Identify the target analyte and source the necessary reagents:
 - Capture antibody/antigen for coating paramagnetic microparticles.
 - Detection antibody/antigen conjugated to acridinium.
 - Purified analyte for calibrators and controls.
- Prepare and label the user-defined reagent cartridges according to the system's specifications.
- Prepare calibrators and controls at appropriate concentrations to span the expected analytical range.

2. Assay Configuration on the Alinity s System:

- Access the user-defined assay configuration screen in the Alinity s software.
- Assign an assay name and number (typically in the 2000-2999 range).[\[8\]](#)
- Define the assay parameters, including:
 - Sample volume.
 - Reagent volumes and dispense sequence.
 - Incubation times and temperatures.

- Wash steps.
- Calibration method (e.g., linear, 4PL).
- Reaction read times.

3. Initial Run and Optimization:

- Perform an initial run with your prepared reagents, calibrators, and controls.
- Review the initial results, including the reaction kinetics and calibration curve.
- Optimize the assay parameters (e.g., reagent concentrations, incubation times) to achieve the desired performance.

4. Assay Performance Validation:

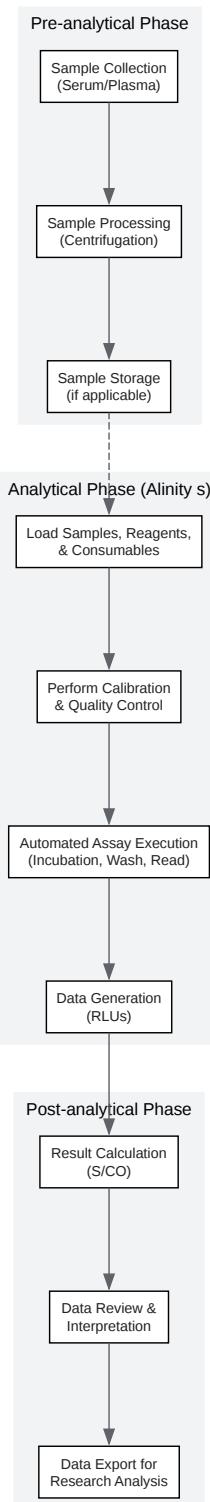
- Precision:
 - Prepare at least two levels of control material.
 - Run each control in replicate (e.g., n=5) in the same run for repeatability (within-run precision).
 - Run the controls in duplicate in two runs per day for at least five days for intermediate precision (within-laboratory precision).
 - Calculate the mean, standard deviation, and coefficient of variation (%CV).
- Linearity and Analytical Measurement Range (AMR):
 - Prepare a dilution series of a high-concentration sample to cover the expected measurement range.
 - Run the dilutions and plot the observed values against the expected values.
 - Perform a linear regression analysis and determine the correlation coefficient (R^2). The AMR is the range over which the results are linear and accurate.

- Sensitivity (Limit of Detection and Limit of Quantitation):
 - Limit of Blank (LoB): Measure replicates of a blank sample and calculate the mean and standard deviation. $LoB = \text{Mean(blank)} + 1.645 * \text{SD(blank)}$.
 - Limit of Detection (LoD): Measure replicates of a low-level sample and calculate the mean and standard deviation. $LoD = LoB + 1.645 * \text{SD(low sample)}$.
 - Limit of Quantitation (LoQ): The lowest concentration at which the assay meets a predefined level of precision (e.g., 20% CV).
- Specificity and Interference:
 - Test for cross-reactivity with structurally similar molecules.
 - Assess the effect of common interfering substances (e.g., hemolysis, icterus, lipemia, biotin) by spiking these substances into samples and measuring the recovery of the analyte.

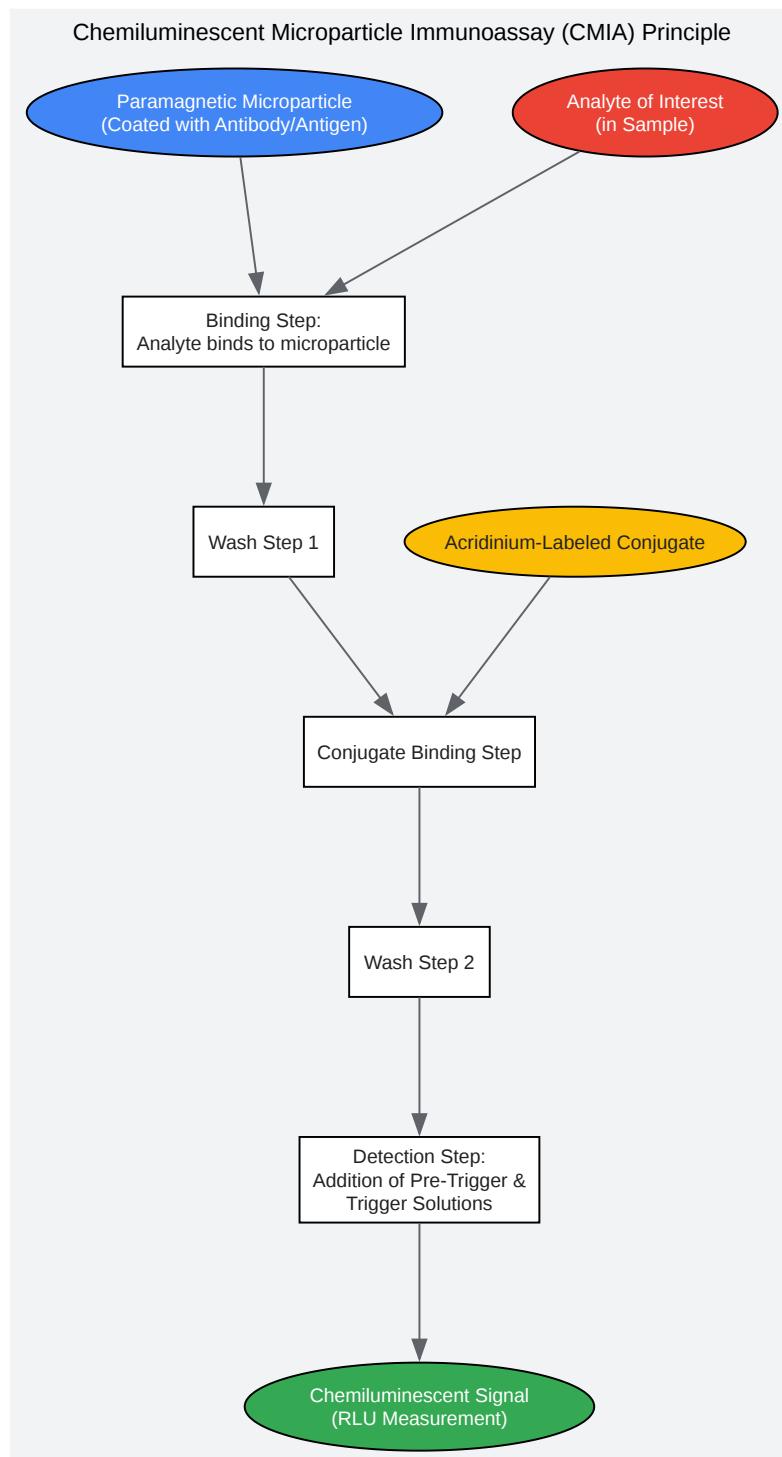
5. Documentation:

- Document all assay parameters, procedures, and validation results in a comprehensive report.

Mandatory Visualizations

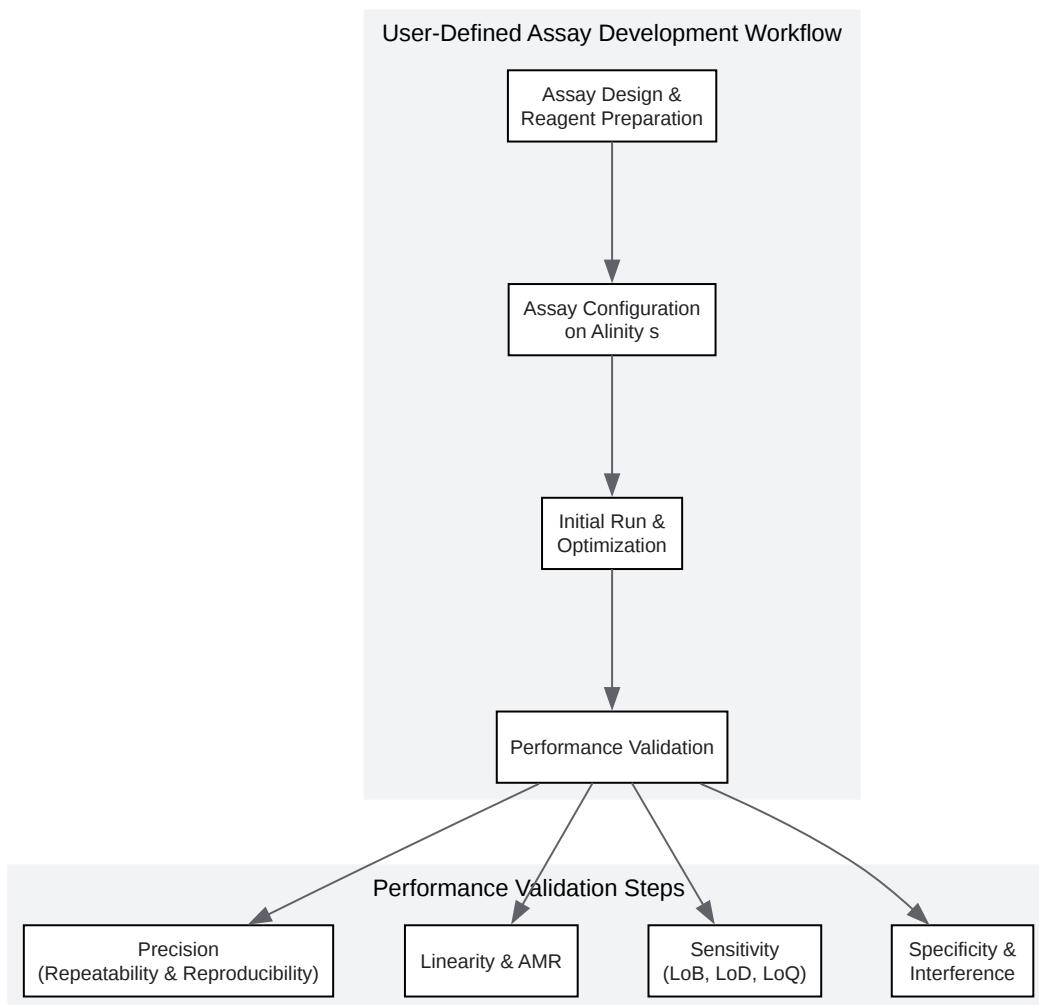
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Caption: General workflow for blood and plasma screening on the Alinity s in a research setting.



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Caption: Signaling pathway of the Chemiluminescent Microparticle Immunoassay (CMIA) technology.



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